1,2-dimethyl-3H-benzo[e]indole
Overview
Description
“1,2-dimethyl-3H-benzo[e]indole” is a chemical compound with the molecular formula C14H13N. It is used as a key intermediate in the synthesis of various dyes and pharmaceutical intermediates .
Physical And Chemical Properties Analysis
“1,2-dimethyl-3H-benzo[e]indole” is a solid at 20°C . It has a light yellow to brown color .
Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives, such as 1,2-dimethyl-3H-benzo[e]indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives have shown promising results as antimicrobial agents . They have been used to treat infections caused by various microbes, including Gram-positive and Gram-negative bacteria .
Treatment of Various Disorders
Indole derivatives have been used to treat various disorders in the human body . Their wide range of biological activities makes them versatile in the field of medicinal chemistry .
Antiviral Applications
Indole derivatives possess antiviral properties . They have been used in the development of drugs to treat various viral infections .
Anti-inflammatory Applications
Indole derivatives have anti-inflammatory properties . They can be used to treat various inflammatory conditions, providing relief from symptoms .
Aldose Reductase Inhibitors
Some indole derivatives have been evaluated as aldose reductase (ALR2) inhibitors . These compounds can be used in the treatment of conditions like diabetic neuropathy .
Aldehyde Reductase Inhibitors
Indole derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . These compounds can be used in the treatment of conditions related to aldehyde metabolism .
properties
IUPAC Name |
1,2-dimethyl-3H-benzo[e]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDRDJNLAWIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500851 | |
Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-3H-benzo[e]indole | |
CAS RN |
57582-31-7 | |
Record name | 1,2-Dimethyl-3H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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